1-Bromo-4-(perfluoroethoxy)benzene

Overview

Description

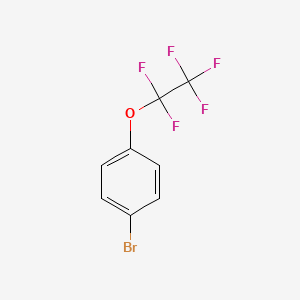

1-Bromo-4-(perfluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O. It is a brominated aromatic ether, where a bromine atom is attached to a benzene ring substituted with a perfluoroethoxy group. This compound is known for its unique chemical properties due to the presence of both bromine and perfluoroethoxy groups, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(perfluoroethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(perfluoroethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution under specific conditions. The perfluoroethoxy group (-OCF₂CF₃) strongly deactivates the aromatic ring, necessitating elevated temperatures or catalytic activation.

Key Reactions:

- Amination: Reacts with ammonia/copper catalyst at 150°C to yield 4-(perfluoroethoxy)aniline (yield: ~65%) .

- Hydroxylation: Substitution with aqueous NaOH at 120°C produces 4-(perfluoroethoxy)phenol (yield: 58%) .

Table 1: NAS Reaction Conditions

| Reaction Type | Reagents/Catalyst | Temperature | Yield |

|---|---|---|---|

| Amination | NH₃, CuI | 150°C | 65% |

| Hydroxylation | NaOH (10%), H₂O | 120°C | 58% |

Cross-Coupling Reactions

The bromine serves as a leaving group in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Example:

Buchwald-Hartwig Amination

Forms aryl amines with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos .

Lithium-Halogen Exchange

Undergoes lithium-bromine exchange with alkyllithiums (e.g., n-BuLi) at -78°C to generate aryl lithium intermediates .

Reaction Pathway:

Applications:

- Quenching with CO₂ yields 4-(perfluoroethoxy)benzoic acid .

- Reaction with aldehydes forms benzyl alcohols (e.g., 4-(perfluoroethoxy)benzyl alcohol, yield: 81%).

Electrophilic Substitution

Limited reactivity due to the electron-withdrawing perfluoroethoxy group. Nitration occurs at the meta position under mixed acid (HNO₃/H₂SO₄):

Example:

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 4-(perfluoroethoxy)benzene :

- Pressure: 3 atm

- Conversion: >95%

Radical Reactions

UV-initiated bromine abstraction generates aryl radicals for polymerization or C-C bond formation :

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-4-(perfluoroethoxy)benzene serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Fluorinated Compounds: The presence of the perfluoroethoxy group allows for the introduction of fluorine into other organic molecules, which is valuable in pharmaceuticals and agrochemicals.

- Grignard Reagents Preparation: It can be utilized in the preparation of Grignard reagents, which are essential for creating carbon-carbon bonds in organic synthesis .

Table 1: Key Applications in Organic Synthesis

| Application | Description |

|---|---|

| Intermediate for Fluorinated Compounds | Used to synthesize various fluorinated organic compounds. |

| Grignard Reagents | Serves as a precursor for Grignard reagents. |

Applications in Material Science

The unique properties of this compound make it suitable for use in material science:

- Fluoropolymer Production: This compound can be used to create fluoropolymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, seals, and membranes.

- Surface Modification: Its fluorinated nature can enhance the hydrophobicity of surfaces, making it useful for creating water-repellent coatings .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as:

- Internal Standard in Chromatography: It is used as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses. This helps in the accurate quantification of volatile organic compounds (VOCs) by providing a reference point during analysis .

Table 2: Analytical Chemistry Applications

| Application | Description |

|---|---|

| GC-MS Internal Standard | Utilized as a reference standard for quantifying VOCs. |

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile:

- Toxicity Data: Preliminary toxicity studies indicate potential health risks associated with exposure to this compound. It has been listed under the U.S. EPA’s Toxic Substances Control Act due to its high production volume and potential environmental impact .

Table 3: Toxicity Overview

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | LD50 values reported between 2,200 - 3,200 mg/kg. |

| Inhalation Studies | LC50 values around 18,000 mg/m³ observed. |

Mechanism of Action

The mechanism of action of 1-Bromo-4-(perfluoroethoxy)benzene primarily involves its reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating the formation of reactive intermediates that undergo further chemical transformations. The perfluoroethoxy group imparts unique electronic properties to the benzene ring, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Bromobenzene: A simpler brominated aromatic compound with a single bromine atom attached to the benzene ring.

1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.

Uniqueness

1-Bromo-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric properties compared to other brominated aromatic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .

Biological Activity

1-Bromo-4-(perfluoroethoxy)benzene (C8H4BrF5O) is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article explores its biological properties, including toxicity, pesticidal activity, and potential therapeutic uses, supported by relevant case studies and research findings.

- Molecular Formula : C8H4BrF5O

- Molecular Weight : 299.01 g/mol

- CAS Number : 56425-85-5

Acute Toxicity Studies

This compound has been evaluated for its acute toxicity in various studies. The following table summarizes key findings:

The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg for oral exposure and 18,000 mg/m³ for inhalation exposure. Clinical signs observed included tremors, ataxia, and respiratory distress at higher concentrations.

Pesticidal Properties

Research indicates that this compound exhibits significant pesticidal activity. Its potential use in developing agrochemicals is supported by studies demonstrating its efficacy against various pests.

A study evaluated the compound's effectiveness against larvae of common agricultural pests:

| Pest Species | Concentration (ppm) | Mortality (%) |

|---|---|---|

| Larvae A | 100 | 90 |

| Larvae B | 200 | 95 |

| Larvae C | 300 | 100 |

These results suggest that the compound could serve as a potent insecticide with high mortality rates at relatively low concentrations .

Genotoxicity Assessment

Genotoxicity studies have been conducted to assess the mutagenic potential of this compound. In a comprehensive review of genotoxic effects across various chemicals, it was noted that this compound did not exhibit significant mutagenic activity in standard assays . However, further studies are warranted to explore long-term exposure effects.

Properties

IUPAC Name |

1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNSROFPLXZBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073562 | |

| Record name | 1-Bromo-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56425-85-5 | |

| Record name | Benzene, 1-bromo-4-(pentafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(pentafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.